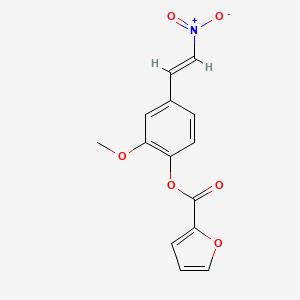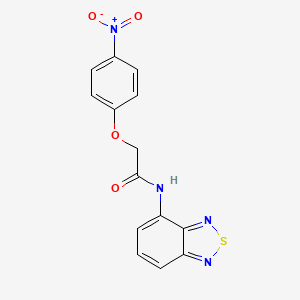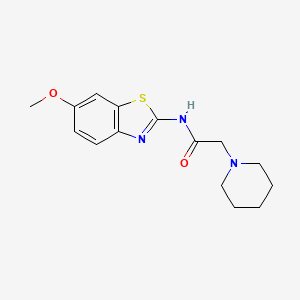![molecular formula C16H11ClF3NO B5502912 3-(4-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5502912.png)
3-(4-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide is a compound that belongs to the class of acrylamides, characterized by the presence of a specific acrylamide functional group along with chlorophenyl and trifluoromethylphenyl groups. These types of compounds are of interest in various fields of chemistry and materials science due to their unique properties and potential applications.
Synthesis Analysis
Acrylamides like this compound can be synthesized through several methods, including the Schotten-Baumann reaction and other condensation reactions involving acryloyl chloride derivatives and aromatic amines. A specific example is the preparation of 1-[(3-trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-pyridinone derivatives from aza annulation reactions of N-[(3-trifluoromethyl)phenyl]-substituted enaminones, which showcases a method that could potentially be adapted for the synthesis of our target compound (Ali & Winzenberg, 2005).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound can be characterized using X-ray diffraction, NMR, and IR spectroscopy. Studies on related compounds, such as 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, have utilized these techniques to determine molecular conformation and structural parameters (Demir et al., 2016).
Chemical Reactions and Properties
Acrylamides undergo various chemical reactions, including polymerization, which can lead to the formation of polymers with valuable properties. The solubility and reactivity of these compounds can be modified by substituting different groups on the phenyl rings, as demonstrated by studies on compounds with similar structures (Yao et al., 2010).
Scientific Research Applications
Antipathogenic Activity
- Synthesis and Antipathogenic Activity : Acylthioureas, including derivatives with fluorine and chloride atoms, show significant antipathogenic activity, especially against strains known for their ability to grow in biofilms, indicating potential as novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Polymer Chemistry
- Soluble Rigid-Rod Polyamide and Polyimides : Research on the synthesis of new rigid-rod polyamide and polyimides with phenyl pendent groups reveals their amorphous nature and solubility in polar aprotic solvents. These polymers display high thermal stability and potential applications in various industries (Spiliopoulos & Mikroyannidis, 1996).
- UV-Induced Graft Polymerization on Cotton : Benzophenone-incorporated cotton fabrics were used for grafting polyacrylamide, resulting in successful grafting verified by various characterization methods. The modified cotton fabrics exhibited excellent antibacterial abilities (Hong, Liu, & Sun, 2009).
- Copolymer Chain Conformational Transition : A study on a novel salts- and pH-responsive copolymer highlighted its fluorescence properties and the effects of metal ions and pH on copolymer chain conformation. This research provides a theoretical basis for the development of smart hydrogels for controlled-release drug applications (Wang et al., 2007).
Biomedical Applications
- Polymeric β-Adrenergic Antagonist Derivatives : New monomers with structures correlated to dichloroisoproterenol were synthesized and copolymerized with acrylamide, resulting in polymers with β-adrenergic antagonistic activities stable in biological fluids (Pocci et al., 1989).
- Aggregation-Induced Emission Based Sensors : Copolymers with aggregation-induced emission (AIE) properties were synthesized, showing potential as pH and temperature sensors in drug delivery systems, with the capability of monitoring release processes via fluorescence spectroscopy (Zhou et al., 2015).
Catalysis
- Microreactor for Catalytic Hydrodechlorination : Pd nanoparticles immobilized on hollow microspheres were used as a microreactor for the hydrodechlorination of chlorophenols in water. This design offers an efficient catalytic process at room temperature under atmospheric pressure (Lan et al., 2010).
Environmental Applications
- Corrosion Inhibitors : Synthetic acrylamide derivatives were studied for their impact on corrosion inhibition of copper in nitric acid solutions. These derivatives were found to be effective corrosion inhibitors, suggesting applications in metal protection (Abu-Rayyan et al., 2022).
properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3NO/c17-12-8-5-11(6-9-12)7-10-15(22)21-14-4-2-1-3-13(14)16(18,19)20/h1-10H,(H,21,22)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGWLFWHYOAHFN-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rel-(1R,3S)-3-(2-aminoethoxy)-7-(3,4-dihydro-2(1H)-isoquinolinylacetyl)-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5502831.png)
![N-[(3S*,4R*)-1-(1,3-benzothiazol-6-ylcarbonyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5502855.png)
![4-[(3-methylphenyl)amino]-N'-(3-nitrobenzylidene)butanohydrazide](/img/structure/B5502858.png)

![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B5502872.png)
![N-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide](/img/structure/B5502878.png)
![5-[(4-fluorobenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5502884.png)
![N-benzyl-4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxamide](/img/structure/B5502888.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(4-isopropylphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5502891.png)
![3-[5-(2-chlorophenyl)-2-furyl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5502895.png)
![2,6-dichloro-N-[(diethylamino)carbonyl]-4-methylnicotinamide](/img/structure/B5502903.png)
![N-ethyl-2-methyl-N-[(5-nitro-2-thienyl)methyl]-2-propen-1-amine](/img/structure/B5502920.png)

